N-Benzyloxy Naratriptan-d3 is a deuterated derivative of Naratriptan, a medication primarily used for the acute treatment of migraine attacks. Naratriptan belongs to the class of drugs known as triptans, which are selective agonists of serotonin receptors, specifically the 5-HT_1B and 5-HT_1D subtypes. The deuterated form, N-Benzyloxy Naratriptan-d3, is utilized in pharmacokinetic studies to trace metabolic pathways and improve understanding of drug interactions and efficacy.
N-Benzyloxy Naratriptan-d3 is synthesized from Naratriptan through various chemical processes that involve the incorporation of deuterium atoms. This compound is not naturally occurring and is produced in laboratory settings for research purposes.
N-Benzyloxy Naratriptan-d3 can be classified as:
The synthesis of N-Benzyloxy Naratriptan-d3 typically involves several key steps:
The synthesis often employs techniques such as:
The molecular structure of N-Benzyloxy Naratriptan-d3 includes:
Key structural data includes:
N-Benzyloxy Naratriptan-d3 undergoes several chemical reactions typical for triptans, including:
The compound's reactivity can be analyzed using:
The mechanism of action for N-Benzyloxy Naratriptan-d3 involves:
Pharmacological studies indicate that:
Characterization techniques such as High Performance Liquid Chromatography (HPLC) and Infrared Spectroscopy (IR) are employed to analyze purity and structural integrity.
Scientific Uses:
N-Benzyloxy Naratriptan-d3 is primarily used in research settings for:
N-Benzyloxy Naratriptan-d3 possesses the molecular formula C₂₄H₂₈D₃N₃O₂S and a molecular weight of 428.61 g/mol. The structure retains the core indole-piperidine scaffold characteristic of naratriptan but features two critical modifications: 1) A benzyloxy group (-OCH₂C₆H₅) attached to the nitrogen atom of the methylsulfonamide moiety, and 2) Three deuterium atoms specifically replacing hydrogen atoms at the terminal methyl group of the piperidine ring's N-methyl substituent (N-CD₃) [1] [4]. This strategic deuteration maintains the compound's electronic and steric properties nearly identical to non-deuterated analogs while introducing a detectable mass difference of 3 Da. The deuterium atoms exhibit high isotopic purity (≥95%), ensuring minimal isotopic interference during mass spectrometric analysis. The SMILES notation ([²H]C([²H])([²H])N1CCC(CC1)c2cn(Cc3ccccc3)c4ccc(CCS(=O)(=O)NC)cc24) precisely defines the deuteration pattern and molecular connectivity [1] [4].
Table 1: Molecular Characteristics of N-Benzyloxy Naratriptan-d3 and Related Compounds
Property | N-Benzyloxy Naratriptan-d3 | Naratriptan-d3 Hydrochloride | Naratriptan (Parent) |
---|---|---|---|
Molecular Formula | C₂₄H₂₈D₃N₃O₂S | C₁₇H₂₂D₃N₃O₂S·HCl | C₁₇H₂₅N₃O₂S |
Molecular Weight | 428.61 g/mol | 374.94 g/mol | 335.46 g/mol |
CAS Number | 1794937-02-2 | 1190021-64-7 | 121679-13-8 |
Deuteration Sites | N-methylpiperidine (-CD₃) | N-methylpiperidine (-CD₃) | None |
Key Modification | Benzyloxy group on sulfonamide | None (active drug analog) | N/A |
The systematic IUPAC name for this compound is N-methyl-2-[3-(1-(trideuteriomethyl)piperidin-4-yl)-1-(benzyloxy)-1H-indol-5-yl]ethanesulfonamide. This name precisely defines the benzyloxy substitution on the indole nitrogen, the deuterated methyl group on the piperidine nitrogen, and the ethanesulfonamide side chain. Common synonyms include:
The unlabelled counterpart (without deuterium) has CAS number 894351-87-2, while the deuterated form is registered under CAS 1794937-02-2. These distinct identifiers facilitate precise chemical tracking and procurement in research settings [1] [4].
N-Benzyloxy Naratriptan-d3 is typically supplied as a neat solid (powder or crystalline form) at high chemical purity. While comprehensive solubility data in various solvents isn't explicitly detailed in the sources, its structural features suggest moderate solubility in polar organic solvents (e.g., methanol, acetonitrile, DMSO) and limited aqueous solubility. The compound exhibits stability at room temperature when stored under inert conditions, with recommended shipping and storage at ambient temperatures (typically 15-25°C) [1] [4].
Deuterium labeling generally does not alter vibrational frequencies significantly; however, characteristic spectral shifts are observable:
Table 2: Physicochemical and Handling Properties
Property | Specification |
---|---|
Physical State | Neat solid |
Storage Temperature | Room temperature (15-25°C) |
Stability | Stable under recommended storage conditions |
Handling Precautions | Standard laboratory practices; avoid excessive heat, moisture, strong oxidizers |
Isotopic Purity | ≥95% atom D (typically) |
Key Spectral Identifiers | MS: m/z 429 [M+H]⁺; NMR: Absent N-CH₃ signal; IR: C-D stretches 2000-2300 cm⁻¹ |
As a stable isotope-labeled analog, N-Benzyloxy Naratriptan-d3 serves primarily as an analytical tool rather than a therapeutic agent. Its core pharmacological relevance stems from its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying naratriptan and its metabolites in biological matrices (plasma, serum, cerebrospinal fluid). The benzyloxy modification enhances chromatographic separation properties while the deuterium labeling provides a mass shift that eliminates interference from endogenous compounds or the analyte itself during quantification [1] [6] [8].
This compound enables precise pharmacokinetic studies by:
The synthesis of such deuterated analogs follows Good Laboratory Practice (GLP) standards, ensuring consistent isotopic enrichment and chemical purity required for reliable quantitative analysis. Researchers utilize this compound particularly in studies requiring high specificity, such as investigating naratriptan's blood-brain barrier penetration or its metabolic transformation pathways [1] [8].
Although N-Benzyloxy Naratriptan-d3 itself is not pharmacologically active due to the benzyloxy modification blocking receptor interaction, it derives its mechanistic relevance from its structural relationship to naratriptan. Naratriptan (the parent compound) exerts its anti-migraine effects through selective agonism at serotonin 5-HT₁B and 5-HT₁D receptor subtypes. The pharmacological activity resides in the underivatized molecule, which binds with high affinity to these receptors [7] [10].
The mechanism involves three complementary pathways:
Research utilizing deuterated analogs has elucidated subtype-specific actions:
The deuterium labeling in N-Benzyloxy Naratriptan-d3 does not alter receptor binding kinetics, allowing its use in assays differentiating deuterated vs. non-deuterated molecules in receptor binding studies. However, the benzyloxy group prevents receptor activation, making this derivative specifically valuable for analytical applications rather than functional pharmacological studies [5] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1